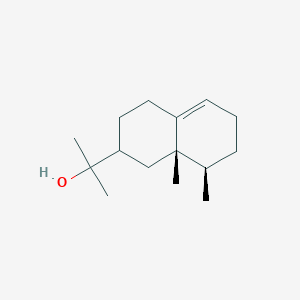
Valeranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Valeranol can be synthesized through an epoxidation reaction. The specific steps are as follows :
Epoxidation Reaction: α,α,8β,8aβ-tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene is reacted with elemental oxygen (O2) through photoreaction or catalytic action to form an epoxide.
Etherolysis Reaction: The obtained epoxide undergoes an etherolysis reaction with hydrofluoric acid (HF) or borofluoric acid (BF3) to produce tetrahydronaphthyl methyl ether.
Reduction: The final step involves the reduction of tetrahydronaphthyl methyl ether to obtain the target product, this compound.
Análisis De Reacciones Químicas
Valeranol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving this compound can occur in the presence of halogens (e.g., chlorine, bromine) or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Valeranol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of Valeranol involves its interaction with molecular targets and pathways in the body . One possible mechanism is the increase in the amount of gamma aminobutyric acid (GABA), an inhibitory neurotransmitter, available in the synaptic cleft. This may occur through the release of GABA from brain nerve endings and the subsequent blocking of its reuptake . This compound’s sedative and anxiolytic effects are attributed to this mechanism.
Comparación Con Compuestos Similares
Valeranol can be compared with other similar compounds, such as valerenic acid, valerenolic acid, and acetylvalerenic acid . These compounds share similar chemical structures and biological activities but differ in their specific properties and applications. For example:
Valerenic Acid: Known for its spasmolytic action and inhibition of the central nervous system.
Valerenolic Acid: Similar to valerenic acid but with distinct chemical properties.
Acetylvalerenic Acid: Another derivative with unique biological activities.
This compound stands out due to its specific use in the fragrance industry and its potential therapeutic effects .
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-[(8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13?,15+/m1/s1 |
Clave InChI |
MQWIFDHBNGIVPO-ZHOBSPGKSA-N |
SMILES isomérico |
C[C@@H]1CCC=C2[C@]1(CC(CC2)C(C)(C)O)C |
SMILES canónico |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















